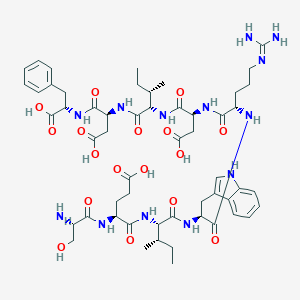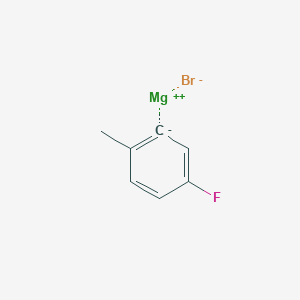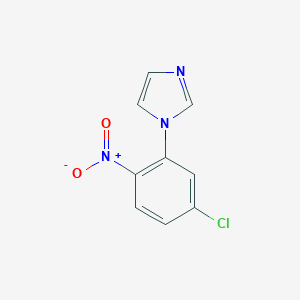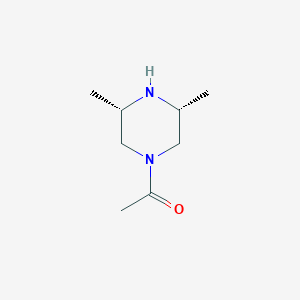
4-(4-Ethoxyphenyl)cyclohexanone
概要
説明
Synthesis Analysis
The synthesis of compounds related to 4-(4-Ethoxyphenyl)cyclohexanone involves reactions such as Michael-Aldol condensation, acetylation, and catalyzed cycloaddition reactions. These methods lead to various derivatives with modifications on the cyclohexanone ring, showcasing the versatility in chemical synthesis approaches (Hernández-Ortega et al., 2001), (Matsuo et al., 2009).
Molecular Structure Analysis
The molecular structure of derivatives of this compound, determined by X-ray diffraction analysis, shows that the cyclohexanone ring often adopts a chair conformation. The orientation of substituents around this ring varies, impacting the overall molecular shape and stability. The studies highlight different conformations and intermolecular interactions within these molecules (Kutulya et al., 2008), (Park et al., 2012).
Chemical Reactions and Properties
These compounds undergo various chemical reactions, including cycloadditions, condensations, and transformations, leading to different structural and functional group variations. These reactions reflect the chemical versatility and reactivity of the cyclohexanone derivatives, providing insights into their potential applications and chemical behavior (Mantelingu et al., 2007), (Andrew et al., 2000).
Physical Properties Analysis
The physical properties such as crystal structure, hydrogen bonding, and molecular conformations of this compound derivatives have been extensively studied. The chair conformation of the cyclohexanone ring and the presence of intermolecular interactions like hydrogen bonding play significant roles in the stability and physical appearance of these compounds (Begum et al., 2012).
Chemical Properties Analysis
The chemical properties, such as reactivity patterns and functional group behaviors, are influenced by the structural features of these compounds. The studies on their chemical properties are aimed at understanding the effects of different substituents on the cyclohexanone ring, which is crucial for applications in synthesis and material science (Fischer et al., 2014), (Wei et al., 2011).
科学的研究の応用
Crystal Structure Analysis
Studies have shown that derivatives of 4-(4-Ethoxyphenyl)cyclohexanone, such as 2,4-Bis(4-ethoxyphenyl)-7-methyl-3-azabicyclo[3.3.1]nonan-9-one, have been investigated for their crystal structures. These compounds exhibit specific molecular orientations and conformations, like a twin-chair conformation with equatorial orientation of the ethoxyphenyl groups. Such studies provide insights into the molecular geometry and intermolecular interactions of these compounds, which are crucial for understanding their physical and chemical properties (Park, Ramkumar, & Parthiban, 2012).
Synthesis of Chemical Compounds
The cyclohexanone moiety, a part of this compound, is significant in the synthesis of various compounds. For instance, it's used in the synthesis of 1-(cyano(4-methoxyphenyl)methyl)cyclohexyl Acetate, showcasing the structural diversity and potential of cyclohexanone derivatives in chemical synthesis. Such compounds are characterized through methods like X-ray crystallography, depicting their molecular structure and potential applications in various fields, including pharmaceuticals and material science (Mantelingu et al., 2007).
Safety and Hazards
作用機序
Target of Action
The primary targets of 4-(4-Ethoxyphenyl)cyclohexanone are currently unknown
Pharmacokinetics
Based on its physicochemical properties, it is predicted to have high gi absorption and bbb permeability . It is also predicted to be a CYP1A2 and CYP2D6 inhibitor . These properties could impact its bioavailability and pharmacokinetics.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and its interactions with its targets. Specific information on how these factors influence the action of this compound is currently unavailable .
特性
IUPAC Name |
4-(4-ethoxyphenyl)cyclohexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O2/c1-2-16-14-9-5-12(6-10-14)11-3-7-13(15)8-4-11/h5-6,9-11H,2-4,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBGMDGDDOADTCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2CCC(=O)CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


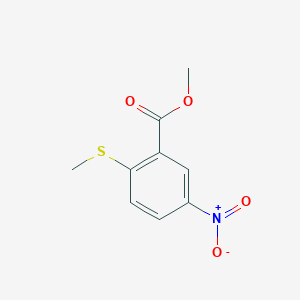
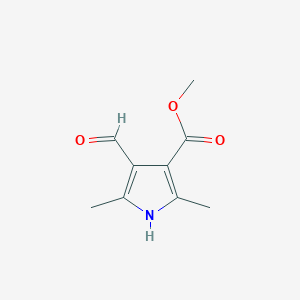

![2,3-Dihydroimidazo[2,1-b][1,3]thiazole-6-carboxylic acid](/img/structure/B65206.png)
